OC(=O)c1ccc(OCCCOc2ccc(cc2)C(O)=O)cc1
. The InChI representation is 1S/C17H16O6/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21/h2-9H,1,10-11H2,(H,18,19)(H,20,21)
.
1,3-Bis(4-carboxyphenoxy)propane is an organic compound with the molecular formula and a molecular weight of 316.31 g/mol. It is classified as a diacid phenol and is primarily used in the synthesis of biodegradable polymers, particularly polyanhydrides. This compound features two carboxyphenoxy groups linked by a propane unit, which contributes to its unique chemical properties and applications in materials science and drug delivery systems.
1,3-Bis(4-carboxyphenoxy)propane can be sourced from various chemical suppliers and is often utilized in research and industrial applications due to its versatile reactivity. It belongs to the class of organic compounds known as phenols, specifically categorized under polyfunctional aromatic compounds due to the presence of multiple functional groups (carboxylic acid and ether linkages).
The synthesis of 1,3-bis(4-carboxyphenoxy)propane typically involves the reaction of 4-hydroxybenzoic acid with 1,3-dibromopropane in the presence of a base such as sodium hydroxide. The reaction is usually conducted in a polar aprotic solvent like dimethylformamide under reflux conditions.
The general procedure can be summarized as follows:
This method yields a white precipitate of pure 1,3-bis(4-carboxyphenoxy)propane with a typical yield around 60% .
Characterization of this compound is typically performed using techniques such as:
1,3-Bis(4-carboxyphenoxy)propane primarily undergoes esterification and polymerization reactions:
The mechanism of action for 1,3-bis(4-carboxyphenoxy)propane primarily revolves around its role as a monomer in the formation of polyanhydrides. Upon polymerization:
The degradation of polyanhydride polymers containing this compound occurs via hydrolysis, where water molecules cleave anhydride bonds, facilitating drug release over time.
Relevant data from thermal analysis indicates that polyanhydrides derived from this compound have glass transition temperatures ranging from 130 °C to 155 °C .
1,3-Bis(4-carboxyphenoxy)propane is extensively used in scientific research for developing bioerodible polymers that serve as drug delivery systems. These polymers are advantageous due to their ability to degrade over time through hydrolysis, allowing for controlled release of therapeutic agents . Applications include:
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 37658-95-0
CAS No.: 261380-41-0
CAS No.: 3446-35-3